molecular formula C12H26O B157926 5-Dodecanol CAS No. 10203-33-5

5-Dodecanol

Cat. No. B157926
CAS RN: 10203-33-5
M. Wt: 186.33 g/mol
InChI Key: AVERNHDYEFYHIV-UHFFFAOYSA-N
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Description

5-Dodecanol, also known as lauryl alcohol, is an organic compound produced industrially from palm kernel oil or coconut oil . It is a fatty alcohol and is widely used as surfactants . It is tasteless, colorless, and has a floral odor .


Synthesis Analysis

5-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . A series of dodecanoic acid derivatives were synthesized and evaluated for in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular formula of 5-Dodecanol is C12H26O . The molecular weight is 186.3342 . The IUPAC Standard InChI is InChI=1S/C12H26O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3 .

Scientific Research Applications

  • Thermal Energy Storage : Dodecanol, when incorporated into cement, forms a novel composite phase change material for thermal heat storage in buildings. This form-stable composite is chemically and thermally stable, showing potential for reducing energy consumption in buildings (Memon, Lo, Cui, & Barbhuiya, 2013).

  • Biocatalysis in Chemical Industries : In the field of biocatalysis, a study explored the oxidation of dodecane and 1-dodecanol using cytochrome P450 monooxygenase. This process is significant for the production of medium-chain α,ω-alkanediols, which are extensively used as monomers in polymer and chemical industries (Park & Choi, 2020).

  • Pharmaceutical Analysis : Dodecanol is used as a reference substance in the quality control of sodium dodecyl sulfate by capillary gas chromatography. This method is simple, accurate, and suitable for determining the impurity and content of sodium dodecyl sulfate (Zhang Qi-ming, 2009).

  • Emulsion Stabilization : Dodecanol, covalently coupled to sodium alginate, creates an amphiphilic dodecanol alginate for oil-in-water emulsion applications. This is significant in food science and technology for stabilizing emulsions (Yang, Jiang, He, & Xia, 2012).

  • Antibiofilm and Antivirulence Activity : 5-Dodecanolide, a derivative of dodecanol, shows potential as an antibiofilm and antivirulence agent against the pathogen Streptococcus pyogenes. It impairs the synthesis of various virulence factors and alters the expression of core regulons related to biofilm formation and virulence (Valliammai et al., 2020).

  • Alternative Fuel in Internal Combustion Engines : Dodecanol has been studied as a component of diesel-methanol-dodecanol blends in internal combustion engines. The study suggests that certain blends of methanol with dodecanol can improve engine performance without requiring modifications to the engine design or fuel system (Bayraktar, 2008).

Safety And Hazards

5-Dodecanol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life .

Future Directions

The future of the Dodecanol market is elaborated to enable an in-depth geographical understanding of the Dodecanol industry. The research considered 2019, 2020, 2021, and 2022 as historical years, 2023 as the base year, and 2024 as the estimated year, with an outlook to 2031 .

properties

IUPAC Name

dodecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVERNHDYEFYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030176
Record name Dodecan-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Dodecanol

CAS RN

10203-33-5
Record name 5-Dodecanol
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Record name Dodecan-5-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-DODECANOL
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Record name Dodecan-5-ol
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Record name Dodecan-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
MJ Maseme, A Pennec, J van Marwijk… - Angewandte …, 2020 - Wiley Online Library
… first reported P450 to give regioselective in-chain ω-7 hydroxylation of C10–C16 n-alkanes, thereby enabling the one step biocatalytic synthesis of rare alcohols such as 5-dodecanol …
Number of citations: 19 onlinelibrary.wiley.com
MF Semmelhack, CS Chou… - Journal of the American …, 1983 - ACS Publications
Secondary alcohols react more slowly than primary, and base-promoted loss of oxidizing agent interferes. When 5-dodecanol (0.5 mol equiv) is oxidized as above, the conversion is …
Number of citations: 451 pubs.acs.org
CE Godsey - Analytical Chemistry, 1966 - ACS Publications
Proton chemical shifts of methyl groups have been determined for all position isomers of secondary straight-chain octanols, decanols, and dodec-anols, and their3, 5-dinitrobenzoate …
Number of citations: 6 pubs.acs.org
ÖD Toparlak, M Karki, V Egas Ortuno, R Krishnamurthy… - Small, 2020 - Wiley Online Library
… A 4:1:1 decanoic acid 5:dodecanol 11:decanoyl monoglyceride 9 … acid 5:dodecanol 11 vesicles did not leak dextran at pH 7 and pH 8 (Figure 3a), and 4:1:1 decanoic acid 5:dodecanol …
Number of citations: 32 onlinelibrary.wiley.com
A Krzemiński, A Jaworski, H Kuszewski… - Combustion … - combustion-engines.eu
… Homogeneous blends were produced by adding 5% dodecanol to blends containing between 5% and 30% ethanol. The study was conducted to assess the selected physicochemical …
Number of citations: 2 www.combustion-engines.eu
N Shahidzadeh, D Bonn, J Meunier, M Nabavi… - Langmuir, 2000 - ACS Publications
… Figure 7 Phase contrast micrographs of C 12 E 5 −dodecanol−octane (total surfactant concentration 5%; Co/S = 0.4). (a) After contact with pure water the oil droplet undergoes some …
Number of citations: 77 pubs.acs.org
N Rodríguez, R Villegas, J Requena - The Journal of membrane biology, 1988 - Springer
… However, secondary isomers of inactive primary homologues, such as 5-dodecanol and 5-tridecanol, were able to block ion flux. From the concentration required for an equipotent effect…
Number of citations: 16 link.springer.com
FJC Martins, AM Viljoen, HG Kruger, JA Joubert - Tetrahedron, 1993 - Elsevier
Synthesis of 8,11-Dihydroxy-Pentacyclo[5.4.0.02~6.~~10.0519]Undecane- 8,11-Lactam Page 1 Tetrahedron Vol. 49. No. 42 pp. 9573-9580s 1993 0040402Ot93 S6.00+.00 Printed in …
Number of citations: 39 www.sciencedirect.com
RD Rieke, DS Thakur, BD Roberts, GT White - Journal of the American Oil …, 1997 - Springer
Fatty alcohols, derived from natural sources, are commercially produced by hydrogenation of fatty acids or methyl esters in slurry-phase or fixed-bed reactors. One slurry-phase …
Number of citations: 110 link.springer.com
F HAYWOOD, F BT, A CRAWFORD, T LM, W WETZER - 1975 - pascal-francis.inist.fr
Keyword (fr) TRICYCLO (4.4. 1.1 2, 5) DODECATRIENE-3, 7, 9OL-11 STEREOISOMERE SYN STEREOISOMERE ANTI PREPARATION TRICYCLO (4.4. 1.1 2, 5) DODECANOL-11 …
Number of citations: 0 pascal-francis.inist.fr

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